molecular formula C8H12N2 B176651 N,N,6-Trimethylpyridin-2-amine CAS No. 199273-62-6

N,N,6-Trimethylpyridin-2-amine

Cat. No.: B176651
CAS No.: 199273-62-6
M. Wt: 136.19 g/mol
InChI Key: LWDJPFRKGZMBGC-UHFFFAOYSA-N
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Description

N,N,6-Trimethylpyridin-2-amine is a synthetic compound belonging to the pyridine family It is characterized by the presence of three methyl groups attached to the nitrogen atoms and the sixth carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,6-Trimethylpyridin-2-amine typically involves the alkylation of 2-aminopyridine. One common method includes the reaction of 2-aminopyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: N,N,6-Trimethylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of N,N,6-trimethylpyridine N-oxide.

    Reduction: Formation of N,N,6-trimethylpyridine.

    Substitution: Formation of various substituted pyridines depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

N,N,6-Trimethylpyridin-2-amine serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows it to participate in diverse chemical reactions, facilitating the creation of various substituted pyridines and other derivatives. This versatility makes it an essential compound for chemists engaged in synthetic organic chemistry.

Biological Applications

Potential Biological Activity

Research indicates that this compound exhibits potential biological activity. Studies have explored its interactions with biomolecules, suggesting that it may influence various biochemical pathways. Its ability to act as a ligand for metal ions enhances its relevance in biological research.

Case Study: Anticancer Properties

In a study examining novel pyridine bioisosteres, derivatives of this compound demonstrated significant anti-tumor activity against hepatocellular carcinoma cell lines. The compound showed promising results with lower IC50 values compared to established drugs like cabozantinib, indicating its potential as a therapeutic candidate .

Cell Line IC50 (μM) Cabozantinib This compound Derivative
Hep3B15.2 ± 2.8>1002.1 ± 0.5
Huh79.1 ± 1.1>1006.2 ± 1.8
A54937.3 ± 10.0>10012.4 ± 6.9

This data underscores the compound's potential as an anticancer agent and warrants further investigation into its mechanisms of action.

Pharmaceutical Applications

Intermediate in Drug Development

This compound is being studied as a pharmaceutical intermediate or active ingredient in drug formulations. Its structural features make it suitable for modifications that can enhance therapeutic efficacy and reduce side effects.

Industrial Applications

Dyes and Pigments Production

In industrial chemistry, this compound is utilized in the production of dyes and pigments. Its chemical properties allow it to function effectively as a precursor or intermediate in synthesizing various colorants used in textiles and coatings.

Mechanism of Action

The mechanism of action of N,N,6-Trimethylpyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • N,N-Dimethylpyridin-2-amine
  • N,N,4-Trimethylpyridin-2-amine
  • N,N,3-Trimethylpyridin-2-amine

Comparison: N,N,6-Trimethylpyridin-2-amine is unique due to the position of the methyl groups on the nitrogen atoms and the sixth carbon of the pyridine ring. This specific arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the methyl group at the sixth position can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules.

Biological Activity

N,N,6-Trimethylpyridin-2-amine, a derivative of pyridine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with three methyl groups attached to the nitrogen atoms at positions 2 and 6. This structural arrangement influences its interaction with biological targets and its overall activity.

The biological activity of this compound is largely attributed to its ability to act as a ligand that binds to various molecular targets, including receptors and enzymes. This binding can modulate biochemical pathways, influencing cellular responses. Research indicates that the compound may interact with NADPH oxidases (NOX), which are involved in reactive oxygen species (ROS) production crucial for immune defense mechanisms .

In Vitro Studies

  • Anti-inflammatory Activity : this compound has demonstrated significant anti-inflammatory effects in vitro. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins. The IC50 values for COX-2 inhibition were reported as low as 0.04 μmol, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
  • Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This mechanism is particularly important in preventing cellular damage associated with chronic inflammatory diseases.
  • Anticancer Potential : Preliminary studies have indicated that derivatives of this compound may inhibit tumor growth and angiogenesis in various cancer models. For instance, related compounds have shown efficacy in reducing tumor size and weight in chick chorioallantoic membrane (CAM) assays by targeting specific signaling pathways involved in cancer progression .

1. Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of this compound analogs found that these compounds significantly suppressed COX-2 activity in carrageenan-induced paw edema models. The results highlighted the potential of these compounds as therapeutic agents for treating inflammatory conditions .

2. Anticancer Activity

In a notable study on the anticancer properties of related compounds, researchers observed that certain derivatives effectively inhibited angiogenesis induced by serotonin (5-HT) through modulation of the PI3K/Akt signaling pathway. This suggests that this compound could be explored further as a candidate for cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (μmol)
This compound Anti-inflammatory (COX-2 inhibition)0.04
BJ-1108 (analog) Anti-cancer (inhibition of angiogenesis)Not specified
Celecoxib Anti-inflammatory (COX-2 inhibition)0.04

Properties

IUPAC Name

N,N,6-trimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-5-4-6-8(9-7)10(2)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDJPFRKGZMBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N,N,6-Trimethylpyridin-2-amine
N,N,6-Trimethylpyridin-2-amine
N,N,6-Trimethylpyridin-2-amine
N,N,6-Trimethylpyridin-2-amine
N,N,6-Trimethylpyridin-2-amine
N,N,6-Trimethylpyridin-2-amine

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